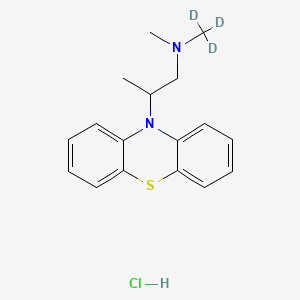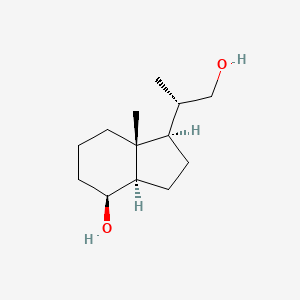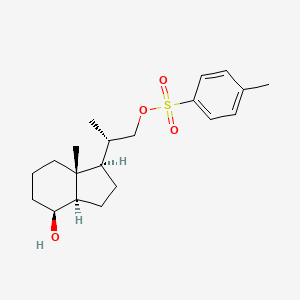![molecular formula C₁₅H₂₂N₄O₄ B1147356 [(2R)-6-(3,7-dimethyl-2,6-dioxopurin-1-yl)hexan-2-yl] acetate CAS No. 174455-55-1](/img/structure/B1147356.png)
[(2R)-6-(3,7-dimethyl-2,6-dioxopurin-1-yl)hexan-2-yl] acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(2R)-6-(3,7-dimethyl-2,6-dioxopurin-1-yl)hexan-2-yl] acetate is a synthetic derivative of the purine nucleoside, adenosine. It is a potent agonist of the adenosine A1 receptor, which is present in many tissues of the body, including the brain and heart. Adenosine is a naturally occurring nucleoside that acts as a neurotransmitter in the central and peripheral nervous systems. [(2R)-6-(3,7-dimethyl-2,6-dioxopurin-1-yl)hexan-2-yl] acetate has been studied for its potential therapeutic applications in various diseases, including cardiovascular diseases, central nervous system disorders, and metabolic disorders.
詳細な合成法
Design of the Synthesis Pathway
The compound [(2R)-6-(3,7-dimethyl-2,6-dioxopurin-1-yl)hexan-2-yl] acetate can be synthesized through a multi-step process involving protection and deprotection of functional groups, as well as nucleophilic substitution reactions.
Starting Materials
Adenosine, Hexanoic acid, Acetic anhydride, Triethylamine, Dimethylformamide, Methanol, Sodium bicarbonate, Hydrochloric acid, Sodium chloride, Ethyl acetate
Reaction
1. Adenosine is first protected by reacting with hexanoic acid in the presence of acetic anhydride and triethylamine to form the hexanoate ester of adenosine., 2. The hexanoate ester is then reacted with dimethylformamide and sodium bicarbonate to form the corresponding hexanoate amide., 3. The amide is then protected by reacting with acetic anhydride and triethylamine to form the corresponding acetamide., 4. The acetamide is then reacted with hydrochloric acid to remove the acetyl protecting group and form the corresponding amine., 5. The amine is then reacted with 3,7-dimethyl-2,6-dioxopurine in the presence of sodium bicarbonate to form the desired compound., 6. The compound is then deprotected by reacting with methanol and hydrochloric acid to remove the hexanoate and acetamide protecting groups., 7. The product is purified by extraction with ethyl acetate and drying over sodium chloride.
科学的研究の応用
[(2R)-6-(3,7-dimethyl-2,6-dioxopurin-1-yl)hexan-2-yl] acetate has been studied for its potential therapeutic applications in various diseases, including cardiovascular diseases, central nervous system disorders, and metabolic disorders. In particular, it has been studied for its potential to treat hypertension, angina, and arrhythmias. It has also been studied for its potential to reduce inflammation and oxidative stress, as well as its potential to act as an anti-cancer agent. Additionally, it has been studied for its potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's.
作用機序
[(2R)-6-(3,7-dimethyl-2,6-dioxopurin-1-yl)hexan-2-yl] acetate is a potent agonist of the adenosine A1 receptor, which is present in many tissues of the body, including the brain and heart. It binds to the receptor and activates it, resulting in the release of various neurotransmitters, such as dopamine, norepinephrine, and serotonin. These neurotransmitters are involved in various physiological processes, such as regulating heart rate, blood pressure, and inflammation.
生化学的および生理学的効果
[(2R)-6-(3,7-dimethyl-2,6-dioxopurin-1-yl)hexan-2-yl] acetate has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, as well as to act as an anti-cancer agent. Additionally, it has been shown to have beneficial effects on the cardiovascular system, including reducing blood pressure, improving heart rate, and reducing arrhythmias. It has also been shown to have beneficial effects on the central nervous system, including improving cognitive function and reducing symptoms of neurodegenerative diseases such as Alzheimer's and Parkinson's.
実験室実験の利点と制限
[(2R)-6-(3,7-dimethyl-2,6-dioxopurin-1-yl)hexan-2-yl] acetate has several advantages for use in laboratory experiments. It is a stable compound, which makes it easy to store and handle. Additionally, it is available commercially, which makes it easy to obtain in the necessary quantities. Furthermore, it is relatively inexpensive, which makes it an attractive option for laboratory experiments.
However, there are also some limitations to consider when using [(2R)-6-(3,7-dimethyl-2,6-dioxopurin-1-yl)hexan-2-yl] acetate in laboratory experiments. It is a synthetic compound, which means that its effects may not be the same as those of natural adenosine. Additionally, its effects may vary depending on the dose and the duration of exposure. Finally, it
特性
IUPAC Name |
[(2R)-6-(3,7-dimethyl-2,6-dioxopurin-1-yl)hexan-2-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O4/c1-10(23-11(2)20)7-5-6-8-19-14(21)12-13(16-9-17(12)3)18(4)15(19)22/h9-10H,5-8H2,1-4H3/t10-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLTCMPQBQCXKHK-SNVBAGLBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCCN1C(=O)C2=C(N=CN2C)N(C1=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCCN1C(=O)C2=C(N=CN2C)N(C1=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(2R)-6-(3,7-dimethyl-2,6-dioxopurin-1-yl)hexan-2-yl] acetate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Chloro-3-[4-[4-(dimethylamino)benzylidene]-3-methyl-5-oxo-2-pyrazolin-1-yl]benzenesulfonic acid Triethylammonium salt](/img/structure/B1147278.png)
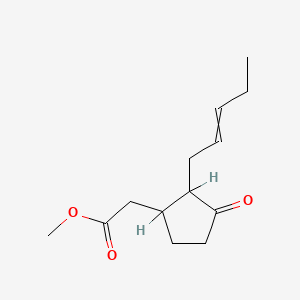
![1-Cyclopropyl-6-fluoro-8-methoxy-7-(octahydro-6h-pyrrolo[3,4-b]pyridin-6-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B1147281.png)
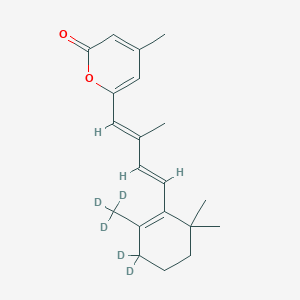
![[2-(Dimethylaminomethylideneamino)-4-methyl-5-nitro-6-oxopyrimidin-1-yl]methyl 2,2-dimethylpropanoate](/img/structure/B1147292.png)
